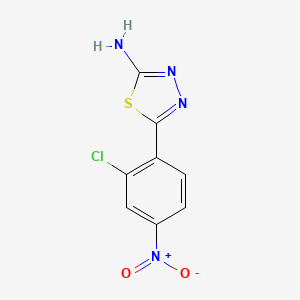

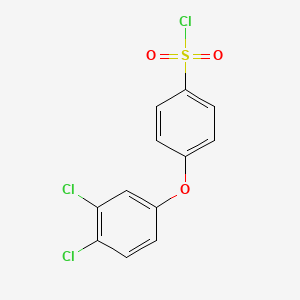

5-(2-Chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

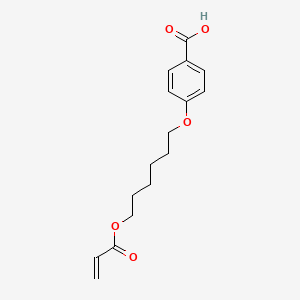

5-(2-Chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to 5-CHLORO-N-(2-CHLORO-4-NITROPHENYL)-2-(METHYLTHIO)BENZAMIDE1, which has a similar structure. This compound has a linear formula of C14H10Cl2N2O3S, a CAS Number of 882864-09-7, and a molecular weight of 357.2171.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of 5-(2-Chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine.Molecular Structure Analysis

The molecular structure of this compound is not readily available. However, the related compound, 5-CHLORO-N-(2-CHLORO-4-NITROPHENYL)-2-(METHYLTHIO)BENZAMIDE, has a linear formula of C14H10Cl2N2O3S1.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 5-(2-Chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(2-Chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine are not readily available. However, the related compound, 5-CHLORO-N-(2-CHLORO-4-NITROPHENYL)-2-(METHYLTHIO)BENZAMIDE, has a molecular weight of 357.2171.Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, closely related to the compound of interest, is involved in the synthesis of various heterocyclic compounds. It undergoes ring-opening reactions to form intermediates like thioketene, which further react to produce nonaromatic 1,1-dialkylindolium-2-thiolates, instead of the anticipated aromatic N,N-dialkylaminobenzo[b]thiophenes (Androsov, 2008). The same compound also demonstrates a convenient route to synthesize 2- and 3-aminobenzo[b]thiophenes, adding to the repertoire of synthesized heterocyclic compounds (Androsov et al., 2010).

Synthesis of Anticancer and Antitubercular Agents Derivatives of 1,3,4-thiadiazole-2-amine have been explored for their potential in medical applications. A series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines were designed, synthesized, and screened for antitumor and antitubercular activities. Some synthesized compounds showed significant in vitro antitumor activities against breast cancer cell lines, with certain derivatives exhibiting higher inhibitory activities compared to the cisplatin control. Additionally, one specific derivative demonstrated potent antitubercular activity against mycobacterium smegmatis MC155 (Chandra Sekhar et al., 2019).

Biological Activity of Azo Dye Derivatives 5-Phenyl-1,3,4-thiadiazole-2-amine, a compound structurally related to the chemical , was utilized to synthesize a series of heterocyclic azo dyes. These dyes were subjected to characterization and screened for biological activity, signifying the role of thiadiazole derivatives in the development of bioactive substances (Kumar et al., 2013).

Safety And Hazards

The safety and hazards of this compound are not known. However, related compounds such as 2-Chloro-4-nitrophenyl isocyanate are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled45.

Zukünftige Richtungen

Given the limited information available on 5-(2-Chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of this compound and its potential applications.

Eigenschaften

IUPAC Name |

5-(2-chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O2S/c9-6-3-4(13(14)15)1-2-5(6)7-11-12-8(10)16-7/h1-3H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKZCQZUHORQLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350249.png)

![N-acetyl-N-{5-[(Z)-(3-fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350286.png)

![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)

![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)

![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)